Cas no 1261998-84-8 (6-(Benzobthiophen-2-yl)pyridin-3-ol)
6-(Benzobthiophen-2-yl)pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 6-(Benzo[b]thiophen-2-yl)pyridin-3-ol
- MFCD18323585
- 1261998-84-8
- 2-[Benzo(b)thiophen-2-yl]-5-hydroxypyridine
- AKOS015892189
- CS-0209717
- BS-20373
- 3-Pyridinol, 6-benzo[b]thien-2-yl-
- DTXSID30692614
- 6-(1-benzothiophen-2-yl)pyridin-3-ol
- 6-(Benzobthiophen-2-yl)pyridin-3-ol
-
- MDL: MFCD18323585
- Inchi: 1S/C13H9NOS/c15-10-5-6-11(14-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8,15H
- InChI Key: RTRDZUIOYHWHQF-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(=CN=2)O)=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 227.04048508g/mol
- Monoisotopic Mass: 227.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 61.4Ų
6-(Benzobthiophen-2-yl)pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211303-1g |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 211303-5g |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 95% | 5g |
£450.00 | 2022-03-01 | |
| TRC | B410828-50mg |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B410828-100mg |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B410828-500mg |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Alichem | A029183833-5g |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 95% | 5g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM159825-5g |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 95% | 5g |
$320 | 2021-06-17 | |
| Chemenu | CM159825-1g |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM159825-5g |
6-(Benzo[b]thiophen-2-yl)pyridin-3-ol |
1261998-84-8 | 95% | 5g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | Y1255777-100mg |
3-Pyridinol, 6-benzo[b]thien-2-yl- |
1261998-84-8 | 95+% | 100mg |
$245 | 2024-06-08 |
6-(Benzobthiophen-2-yl)pyridin-3-ol Suppliers
6-(Benzobthiophen-2-yl)pyridin-3-ol Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-(Benzobthiophen-2-yl)pyridin-3-ol
Introduction to 6-(Benzobthiophen-2-yl)pyridin-3-ol (CAS No. 1261998-84-8)
6-(Benzobthiophen-2-yl)pyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1261998-84-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the class of benzobthiophene-pyridine hybrids, which are known for their versatile applications in drug discovery. The structural motif combines the aromatic stability of the benzobthiophene ring system with the electron-deficient nature of the pyridine ring, making it a promising scaffold for developing novel therapeutic agents.
The benzobthiophen-2-yl moiety in the molecular structure contributes to the compound's ability to interact with biological targets through hydrophobic and π-stacking interactions. This feature is particularly relevant in designing molecules that can selectively bind to specific proteins or enzymes involved in disease pathways. The pyridin-3-ol component introduces a hydroxyl group at the 3-position of the pyridine ring, which can serve as a hydrogen bond acceptor or participate in coordination with metal ions, further enhancing its binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such hybrid compounds with high precision. Studies indicate that 6-(Benzobthiophen-2-yl)pyridin-3-ol exhibits potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The benzobthiophene part of the molecule is known to disrupt protein-protein interactions, while the pyridine-pyridinol scaffold can modulate enzyme activity by competing with natural substrates or allosterically altering enzyme conformation.
In vitro studies have demonstrated that derivatives of this compound show promising activity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The hydroxyl group at the 3-position of the pyridine ring appears to be crucial for its efficacy, as it allows for optimal positioning within active sites or binding pockets. Additionally, modifications at other positions on the benzobthiophene ring can fine-tune pharmacokinetic properties such as solubility, metabolic stability, and cell membrane permeability.
The synthesis of 6-(Benzobthiophen-2-yl)pyridin-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Suzuki-Miyaura cross-coupling reactions between halogenated benzobthiophenes and boronic acid derivatives, followed by functionalization at the pyridine ring. Advances in transition-metal catalysis have made these reactions more efficient and scalable, facilitating access to complex heterocyclic structures like this one.
From a medicinal chemistry perspective, 6-(Benzobthiophen-2-yl)pyridin-3-ol represents an excellent example of how structural diversity can be leveraged to discover new therapeutic entities. Its unique combination of pharmacophoric elements makes it a valuable scaffold for further derivatization and optimization. Researchers are exploring various analogs by modifying substituents on both the benzobthiophene and pyridine moieties to improve potency, selectivity, and pharmacokinetic profiles.
The growing interest in this compound is also driven by its potential applications beyond oncology. Preliminary data suggest that it may have anti-inflammatory and neuroprotective properties, making it relevant for treating conditions such as Alzheimer's disease or autoimmune disorders. The ability of 6-(Benzobthiophen-2-yl)pyridin-3-ol to modulate multiple biological pathways highlights its versatility as a drug candidate.
Future research directions include exploring structure-based drug design strategies to optimize interactions with target proteins. High-throughput screening (HTS) campaigns combined with virtual screening techniques are being employed to identify lead compounds that can be further developed into clinical candidates. Additionally, biophysical methods such as surface plasmon resonance (SPR) and X-ray crystallography are being used to elucidate binding mechanisms at an atomic level.
The development of novel pharmaceuticals relies heavily on collaborations between academic institutions, biotechnology companies, and pharmaceutical giants. 6-(Benzobthiophen-2-yl)pyridin-3-ol exemplifies how interdisciplinary approaches can accelerate drug discovery pipelines. By integrating expertise from organic chemistry, medicinal chemistry, biochemistry, and computational biology, researchers aim to bring this promising compound from benchside to bedside within the next decade.
In conclusion,6-(Benzobthiophen-2-ylyl)pyridin--3--ol (CAS No. 1261998--84--8) is a structurally intriguing molecule with significant potential in therapeutic applications. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for developing novel drugs targeting various diseases. As research progresses,this compound will continue to be a focal point for innovation in pharmaceutical chemistry,offering hope for new treatments across multiple therapeutic areas.
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